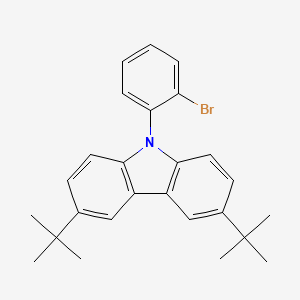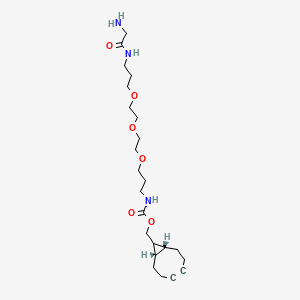
Gly-PEG3-endo-BCN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly-PEG3-endo-BCN is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is a click chemistry reagent containing a bicyclo[6.1.0]nonyne (BCN) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . The compound is known for its high efficiency and specificity in bioconjugation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gly-PEG3-endo-BCN is synthesized through a series of chemical reactions involving the conjugation of glycine, PEG3, and BCN groups. The synthesis typically involves the following steps:
Activation of PEG3: PEG3 is activated using a suitable activating agent such as N-hydroxysuccinimide (NHS) to form PEG3-NHS ester.
Conjugation with Glycine: The activated PEG3-NHS ester is then reacted with glycine to form Gly-PEG3.
Introduction of BCN Group: The Gly-PEG3 is further reacted with a BCN-containing reagent to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG3: Large quantities of PEG3 are activated using NHS or other suitable agents.
Large-Scale Conjugation: The activated PEG3 is reacted with glycine in large reactors to form Gly-PEG3.
BCN Group Introduction: The Gly-PEG3 is then reacted with BCN-containing reagents in large-scale reactors to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Gly-PEG3-endo-BCN primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and specific, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules, BCN-containing reagents.
Conditions: Mild reaction conditions, typically at room temperature, without the need for copper catalysts.
Major Products
The major products formed from the reactions involving this compound are stable triazole linkages, which are formed through the SPAAC reaction with azide-containing molecules .
Scientific Research Applications
Gly-PEG3-endo-BCN has a wide range of applications in scientific research, including:
Mechanism of Action
Gly-PEG3-endo-BCN exerts its effects through the formation of stable triazole linkages via SPAAC reactions. The BCN group reacts with azide-containing molecules to form these linkages, which are highly stable and specific . In the context of PROTACs, this compound acts as a linker that connects two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
endo-BCN-PEG3-Gly: Similar to Gly-PEG3-endo-BCN, this compound also features a BCN group and a PEG3 linker but includes a glycine residue.
Boc-Gly-PEG3-endo-BCN: This compound is a Boc-protected version of this compound, used in click chemistry reactions.
endo-BCN-PEG4-NHS ester: Another BCN-containing linker with a PEG4 spacer and an NHS ester group for conjugation.
Uniqueness
This compound is unique due to its specific combination of glycine, PEG3, and BCN groups, which provide high efficiency and specificity in bioconjugation reactions. Its ability to form stable triazole linkages without the need for copper catalysts makes it particularly valuable in biological and medical applications .
Properties
Molecular Formula |
C23H39N3O6 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[3-[2-[2-[3-[(2-aminoacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate |
InChI |
InChI=1S/C23H39N3O6/c24-17-22(27)25-9-5-11-29-13-15-31-16-14-30-12-6-10-26-23(28)32-18-21-19-7-3-1-2-4-8-20(19)21/h19-21H,3-18,24H2,(H,25,27)(H,26,28)/t19-,20+,21? |
InChI Key |
MZZHRBCWKALCAE-WCRBZPEASA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCOCCOCCOCCCNC(=O)CN)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCCOCCOCCOCCCNC(=O)CN)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


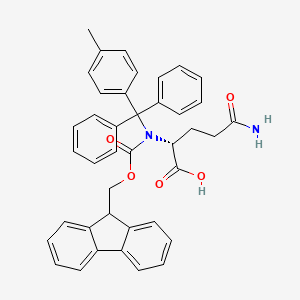
![(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol](/img/structure/B11828571.png)

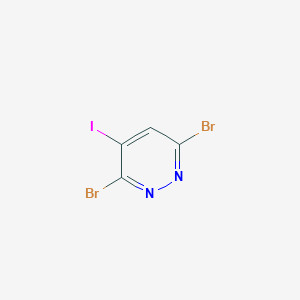
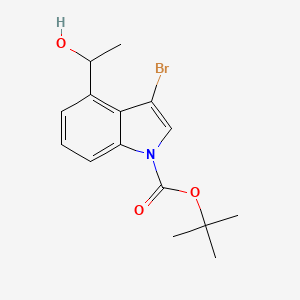
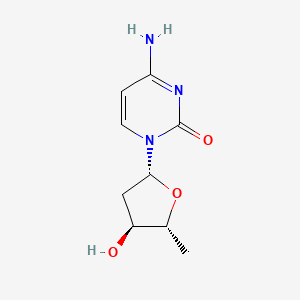
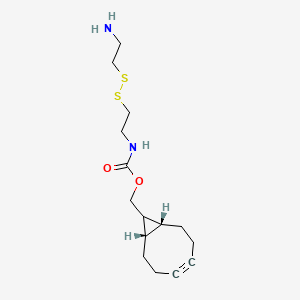

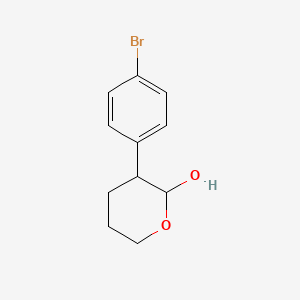
![(R)-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B11828628.png)
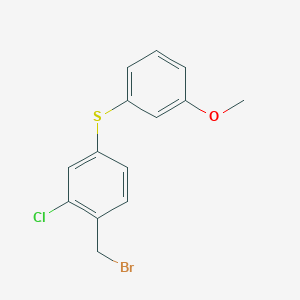

![2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride](/img/structure/B11828636.png)
